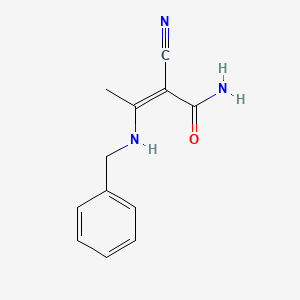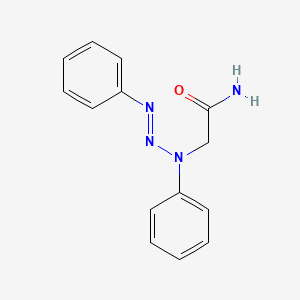
N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
CP-690,550 selectively inhibits the activity of N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3, a member of the N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide family of enzymes. N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3 is primarily expressed in immune cells and plays a crucial role in cytokine signaling pathways. By inhibiting N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3, CP-690,550 blocks the signaling of cytokines such as interleukin-2 (IL-2), which are involved in the activation and proliferation of T cells. This inhibition results in the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines, including IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to decrease T cell activation and proliferation, leading to the suppression of the immune response. CP-690,550 has also been shown to reduce the infiltration of immune cells into inflamed tissues, resulting in the reduction of tissue damage.
实验室实验的优点和局限性
CP-690,550 has several advantages for lab experiments, including its high selectivity for N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3 and its ability to suppress the immune response. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several future directions for the study of CP-690,550. One potential area of research is the development of more selective N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3 inhibitors with fewer side effects. Another area of research is the investigation of the potential therapeutic applications of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, the combination of CP-690,550 with other immunosuppressive agents may be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of CP-690,550 involves several steps, starting from the reaction of 5-chloro-2-pyridinecarboxylic acid with 4,5-dimethyl-2-propoxybenzenesulfonyl chloride in the presence of a base, followed by the reduction of the resulting acid chloride with lithium aluminum hydride. The final product is obtained after purification through column chromatography.
科学研究应用
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide enzymes, which play a crucial role in the signaling pathways involved in immune responses. This inhibition results in the suppression of the immune system, thereby reducing inflammation and tissue damage.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-4-7-22-14-8-11(2)12(3)9-15(14)23(20,21)19-16-6-5-13(17)10-18-16/h5-6,8-10H,4,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSPCZIGDXLTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5009773.png)

![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009803.png)

![2-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B5009817.png)
![N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5009820.png)

![S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate](/img/structure/B5009847.png)
![N-{1-[1-(2,2-dimethylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5009848.png)
![4-[6-(2,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5009850.png)

![2-[(5-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5009860.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5009863.png)
![N-dibenzo[b,d]furan-2-yl-2-methylpropanamide](/img/structure/B5009867.png)